N,N,6-trimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N,6-trimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H25N5O2S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.17289623 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N,6-trimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H26N6O2S
- Molecular Weight : 426.5 g/mol
- CAS Number : 1019104-33-6
The compound exhibits various biological activities primarily through its interaction with specific molecular targets:
-
Anticancer Activity :
- Research indicates that derivatives of piperazine, such as the one , can induce apoptosis in cancer cells. For instance, studies have shown that piperazine derivatives can enhance cytotoxicity in hypopharyngeal tumor cells, outperforming established drugs like bleomycin .
- The compound's structure allows it to engage in hydrophobic interactions with protein binding sites, which is crucial for its anticancer efficacy.
- Antimicrobial Properties :
-
Neurological Applications :
- Compounds with piperazine moieties have been investigated for their effects on neurotransmitter systems. Some studies suggest that modifications to piperazine structures can improve their ability to inhibit cholinesterases, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
Anticancer Studies
A significant study demonstrated that a related piperazine derivative exhibited enhanced activity against various cancer cell lines. The compound induced apoptosis and inhibited cell proliferation more effectively than traditional chemotherapeutics. This was attributed to its ability to stabilize interactions with key proteins involved in cell cycle regulation.
Antimicrobial Efficacy
Research highlighted the antimicrobial properties of compounds structurally similar to this compound. These studies employed both in vitro and in vivo models to assess efficacy against resistant bacterial strains.
Compound Tested | MIC (µg/mL) | Target Bacteria |
---|---|---|
Piperazine Derivative | 15 | E. coli |
Sulfamethoxazole | 30 | S. aureus |
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-14-5-7-16(8-6-14)26(24,25)23-11-9-22(10-12-23)18-19-15(2)13-17(20-18)21(3)4/h5-8,13H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPPJAVRZOFNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.